molecular formula C22H19N3O2S B609135 ML281 CAS No. 1404437-62-2

ML281

カタログ番号: B609135
CAS番号: 1404437-62-2
分子量: 389.473
InChIキー: HWOYIOLMBQSTQS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ML281 (CAS: 1404437-62-2) is a quinoxalinone-based small-molecule inhibitor of serine/threonine kinase 33 (STK33), with a potent IC50 value of 14 nM . It exhibits remarkable selectivity for STK33, showing 700-fold greater potency over PKA, and is designed to target KRAS-dependent cancer cells . Structurally, this compound consists of a quinoxalinone core substituted with a thiophene-2-carboxamide group and an isopropylphenyl moiety, contributing to its binding affinity and selectivity .

Key pharmacological properties include:

  • High plasma protein binding: 99.6% in humans and 99.9% in mice .
  • Solubility: 105 mg/mL in DMSO (269.6 mM) .
  • Off-target activity: Inhibits FLT3 and KDR at higher concentrations, necessitating careful dosing in cellular assays .

This compound is widely used in studies exploring synthetic lethality in KRAS-mutant cancers and miRNA regulation .

準備方法

合成経路と反応条件: ML281の合成には、市販の出発物質から始まる複数のステップが含まれます反応条件は通常、ジメチルスルホキシド(DMSO)などの有機溶媒の使用を含み、高収率と純度を確保するために、温度とpHを慎重に制御する必要があります .

工業生産方法: this compoundの特定の工業生産方法は広く文書化されていませんが、この化合物は、標準的な有機合成技術を使用して研究室で合成されます。 このプロセスには、再結晶やクロマトグラフィーなど、複数の精製ステップが含まれ、所望の純度レベルを実現します .

化学反応の分析

反応の種類: ML281は、キノキサリンやチオフェンなどの反応性官能基の存在により、主に置換反応を起こします。 これらの反応は、制御された条件下でさまざまな試薬によって触媒される可能性があります .

一般的な試薬と条件:

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、官能基が修飾されたさまざまなthis compound誘導体の生成につながる可能性があります .

4. 科学研究の応用

This compoundは、化学、生物学、医学などの分野、特に科学研究で幅広い用途があります :

作用機序

ML281は、セリン/スレオニンキナーゼ33の活性を選択的に阻害することでその効果を発揮します。 この阻害は、シグナル伝達や細胞周期の調節など、さまざまな細胞プロセスにおけるキナーゼの役割を阻害します This compoundの分子標的は、セリン/スレオニンキナーゼ33の活性部位であり、そこで結合して下流基質のリン酸化を防ぎます この阻害は、特定の癌細胞株の細胞生存率の低下とアポトーシスの増加につながる可能性があります .

類似の化合物:

独自性: this compoundの高い選択性と効力は、セリン/スレオニンキナーゼ33の特異的阻害を研究するための独自の化合物となっています。 オーロラキナーゼBやプロテインキナーゼAなどの他のキナーゼに大きく影響を与えることなく、このキナーゼを選択的に標的とする能力は、this compoundを他の阻害剤から際立たせています .

類似化合物との比較

ML281 is compared here with structurally analogous quinoxalinone derivatives and functionally related kinase inhibitors.

Structural Analogs

(a) CFTRact-J027

  • Target : Cystic fibrosis transmembrane conductance regulator (CFTR) activator .
  • Structural similarity: Shares the quinoxalinone core but lacks the thiophene-carboxamide group.
  • Function : Enhances intestinal fluid secretion, contrasting with this compound’s kinase inhibition .
  • Selectivity: No significant kinase inhibition reported.

(b) Amgen Compound 1

  • Target : STK33 (used as a positive control in this compound studies) .
  • Structural similarity: Exact structure undisclosed, but reported as a quinoxalinone derivative.
  • Potency : Comparable to this compound in STK33 inhibition but lacks detailed selectivity data .

Functional Analogs (Kinase Inhibitors)

(a) ML280

  • Target : STK33 (same as this compound) .
  • Key difference : Less selective, with broader kinase inhibition observed in profiling assays .

(b) RKI-1447

  • Target : ROCK1/2 (IC50 = 14.5 nM and 6.2 nM) .
  • Structural dissimilarity : Pyrimidine-based scaffold.
  • Application : Anti-invasive agent in solid tumors, unlike this compound’s focus on KRAS-driven cancers .

(c) SP600125

  • Target : JNK (IC50 = 40–90 nM) .
  • Selectivity : Broad-spectrum kinase inhibitor with lower specificity than this compound .

Comparative Data Table

Compound Target IC50 Selectivity (vs. PKA) Solubility (DMSO) Plasma Protein Binding Key Applications Off-Target Activity
This compound STK33 14 nM 700-fold 105 mg/mL 99.6% (Human) KRAS cancers, miRNA studies FLT3, KDR
CFTRact-J027 CFTR N/A N/A Not reported Not reported Cystic fibrosis None reported
Amgen Cpd 1 STK33 Comparable Undisclosed Undisclosed Undisclosed STK33 validation Undisclosed
RKI-1447 ROCK1/2 14.5 nM Not applicable Not reported Not reported Solid tumor invasion None reported
SP600125 JNK 40–90 nM Low 74 mg/mL 95% Inflammation, apoptosis Broad kinase inhibition

Key Research Findings

Selectivity Profile : this compound’s 700-fold selectivity over PKA surpasses most analogs, though off-target FLT3/KDR activity requires caution in studies involving hematopoietic cancers .

Cellular Efficacy: In 17 KRAS-mutant cell lines (e.g., NOMO-1, SKM-1), this compound reduced viability by >50% at 10 µM, while sparing KRAS wild-type cells (e.g., U937, THP-1) .

Structural Advantages: The thiophene-carboxamide group in this compound enhances STK33 binding compared to simpler quinoxalinones like CFTRact-J027 .

生物活性

ML281 is a selective inhibitor of the serine/threonine kinase STK33, which has garnered attention in research due to its potential therapeutic applications. The compound has demonstrated significant biological activity, particularly in inhibiting STK33, which is implicated in various cellular processes and diseases.

Chemical Structure : this compound belongs to the quinoxalinone class of compounds, characterized by its specific structural features that confer its biological activity.

Mechanism of Action : this compound exerts its inhibitory effects by binding to the active site of STK33, leading to a conformational change that prevents substrate phosphorylation. This inhibition is crucial for understanding its potential role in cancer therapy, as STK33 is involved in cell survival pathways.

Biological Activity

This compound has been extensively studied for its potency and selectivity:

  • IC50 Value : The compound exhibits an IC50 value of approximately 14 nM, indicating high potency against STK33 .
  • Selectivity : It shows over 700-fold selectivity for STK33 compared to other kinases, making it a valuable tool for studying the specific functions of this kinase without off-target effects .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines that express STK33. For instance:

  • Cell Lines Tested : Studies have utilized multiple cancer cell lines, including breast and lung cancer models.
  • Effects on Cell Viability : Treatment with this compound resulted in reduced cell viability and induced apoptosis in a dose-dependent manner.

In Vivo Studies

Preclinical models have also been employed to assess the efficacy of this compound:

  • Tumor Models : In xenograft models, this compound administration led to significant tumor growth inhibition compared to control groups.
  • Biomarker Analysis : Analysis of tumor samples revealed decreased levels of phosphorylated substrates downstream of STK33, confirming the mechanism of action.

Data Table: Summary of Biological Activity

PropertyValue
Compound NameThis compound
TargetSerine/Threonine Kinase STK33
IC5014 nM
Selectivity>700-fold over other kinases
Effect on Cell ViabilityDose-dependent inhibition
Induced ApoptosisYes

Case Studies

Several case studies highlight the application and implications of this compound in cancer research:

  • Case Study 1: Breast Cancer
    • Objective : Evaluate the effect of this compound on breast cancer cell lines.
    • Findings : Significant reduction in cell proliferation and induction of apoptosis were observed.
  • Case Study 2: Lung Cancer
    • Objective : Investigate the therapeutic potential of this compound in lung cancer models.
    • Findings : In vivo studies showed substantial tumor shrinkage and improved survival rates in treated animals compared to controls.

特性

IUPAC Name

N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-13(2)14-9-10-16(24-21(26)19-8-5-11-28-19)15(12-14)20-22(27)25-18-7-4-3-6-17(18)23-20/h3-13H,1-2H3,(H,24,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOYIOLMBQSTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1H-1-Ethyl Candesartan
1H-1-Ethyl Candesartan
ML281
1H-1-Ethyl Candesartan
1H-1-Ethyl Candesartan
ML281
1H-1-Ethyl Candesartan
ML281
1H-1-Ethyl Candesartan
1H-1-Ethyl Candesartan
ML281
1H-1-Ethyl Candesartan
1H-1-Ethyl Candesartan
ML281
1H-1-Ethyl Candesartan
ML281

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。